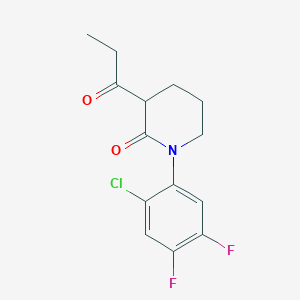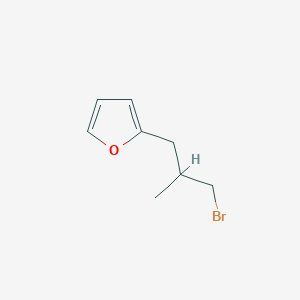
5-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine, typically involves classical synthesis protocols such as the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Industrial Production Methods
Industrial production methods for quinoline derivatives focus on optimizing yield and purity while minimizing environmental impact. Techniques such as transition metal catalysis and green chemistry principles are commonly employed to achieve these goals .
化学反应分析
Types of Reactions
5-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols .
科学研究应用
5-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 5-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Similar compounds to 5-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine include other quinoline derivatives such as:
- 5-Chloro-7-iodo-8-hydroxyquinoline
- 5-Chloro-8-hydroxy-7-iodoquinoline
- 7-Iodo-5-chloro-8-hydroxyquinoline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chlorine, ethyl, and iodine substituents on the quinoline ring. This unique structure imparts distinct reactivity and selectivity, making it particularly valuable for specific research and industrial applications .
属性
分子式 |
C11H11ClIN3 |
|---|---|
分子量 |
347.58 g/mol |
IUPAC 名称 |
5-chloro-4-N-ethyl-8-iodoquinoline-3,4-diamine |
InChI |
InChI=1S/C11H11ClIN3/c1-2-15-11-8(14)5-16-10-7(13)4-3-6(12)9(10)11/h3-5H,2,14H2,1H3,(H,15,16) |
InChI 键 |
CFEVGLGZOMHVSO-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=C(C=NC2=C(C=CC(=C21)Cl)I)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


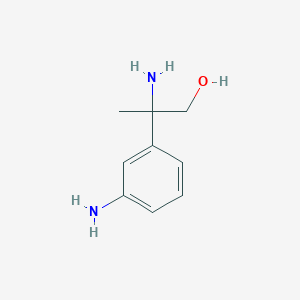
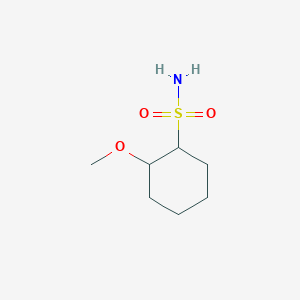
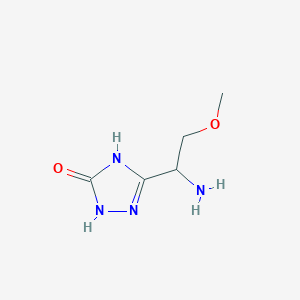

![2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13204263.png)
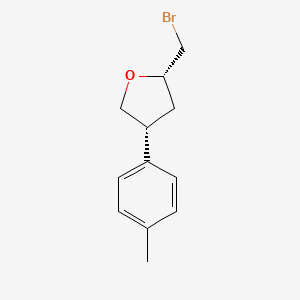
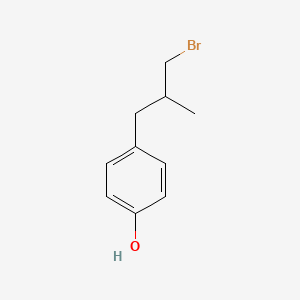
![4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13204284.png)
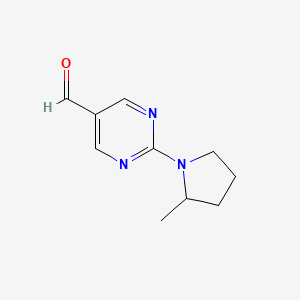
![1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13204306.png)
![1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13204307.png)

